Rosiptor

Catalog No.
S541827
CAS No.
782487-28-9
M.F
C20H35NO2
M. Wt
321.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosiptor

CAS Number

782487-28-9

Product Name

Rosiptor

IUPAC Name

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1

InChI Key

MDEJTPWQNNMAQF-BVMLLJBZSA-N

SMILES

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C

Solubility

Soluble in DMSO

Synonyms

Rosiptor; AQX-1125; AQX 1125; AQX1125

Canonical SMILES

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C

Isomeric SMILES

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C

Description

The exact mass of the compound Rosiptor is 321.2668 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rosiptor, also known as Rosiptor acetate or AQX-1125, is a small molecule drug that acts as an activator of the enzyme SHIP1 (Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase 1). The molecular formula of Rosiptor is C22H39NO4, and it has a molecular weight of 369.56 g/mol. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions due to its ability to modulate cellular signaling pathways associated with inflammation and immune responses .

Rosiptor's mechanism of action involved activating SHIP1, an enzyme that helps regulate cellular signaling pathways involved in inflammation []. By activating SHIP1, Rosiptor aimed to reduce the production of inflammatory mediators and dampen the immune response [].

Development of Rosiptor was discontinued due to a lack of efficacy in clinical trials, not safety concerns []. However, as with any drug candidate, there is always a potential for unforeseen side effects.

Limitations

Due to the discontinued development of Rosiptor, detailed scientific information on the compound is limited. The information above is based on publicly available data from news articles and pharmaceutical company websites [, ].

Here's what we can explore:

  • Misspelling: It's possible "Rosiptor" is a misspelling of a known scientific term. Some possibilities include:
    • Resistor: This is a common electrical component used to control the flow of current in a circuit .
    • Biosensor: These are devices that combine a biological recognition element with a transducer to detect and measure a biological analyte .

If you have any additional context about where you encountered "Rosiptor" it might help narrow down the possibility of a misspelling.

  • Limited Field Term: There's a chance "Rosiptor" is a specific term used within a particular field of research or a company. If you have any additional information about the context in which you found this term, searching for it within that specific field might yield some results.
, primarily involving:

  • Oxidation: The addition of oxygen or the removal of hydrogen.
  • Reduction: The addition of hydrogen or the removal of oxygen.
  • Substitution: The replacement of one atom or group of atoms with another.

These reactions typically require controlled conditions, including specific temperatures and pressures, to yield the desired products. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Rosiptor exhibits significant biological activity by selectively activating SHIP1. This activation inhibits the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in regulating pro-inflammatory cytokine production. Consequently, Rosiptor has been studied for its potential to reduce inflammation and alleviate symptoms associated with conditions such as asthma, bladder pain syndrome/interstitial cystitis, and chronic prostatitis/chronic pelvic pain syndrome. Its mechanism involves the modulation of immune cell function and cytokine release .

Rosiptor has been explored for various applications across different fields:

  • Medical Research: Investigated for its potential therapeutic effects on inflammatory diseases.
  • Drug Development: Used as a lead compound in the development of anti-inflammatory drugs.
  • Biological Studies: Serves as a tool for studying cellular signaling pathways related to inflammation and immune responses .

Research on Rosiptor's interactions has focused on its role in cellular signaling pathways. By activating SHIP1, Rosiptor influences downstream signaling events that regulate inflammation and immune cell activity. Studies have shown that this compound can effectively reduce cytokine production and inhibit mast cell activation, highlighting its potential as an anti-inflammatory agent.

Several compounds share similarities with Rosiptor in terms of their biological activity or mechanism of action:

Compound NameMechanismUnique Features
PI3K inhibitorsInhibit PI3K pathwayDirectly block PI3K rather than activating SHIP1
Other SHIP1 activatorsActivate SHIP1Vary in selectivity and potency compared to Rosiptor
AQX-1125Same as RosiptorDifferent formulations or derivatives

Rosiptor's uniqueness lies in its selective activation of SHIP1, contrasting with other compounds that either inhibit the PI3K pathway or activate SHIP1 without the same specificity. This selectivity enhances its therapeutic potential in treating inflammatory diseases .

Molecular Formula and Stereochemical Features

Rosiptor exhibits a complex molecular structure with the molecular formula C₂₀H₃₅NO₂ and a molecular weight of 321.5 grams per mole [1] [4] [7]. The compound possesses an exact mass of 321.266785 daltons, as determined through high-resolution mass spectrometry calculations [32]. The Chemical Abstracts Service registry number for rosiptor is 782487-28-9, which serves as its unique chemical identifier [2] [7].

The International Union of Pure and Applied Chemistry nomenclature for rosiptor is (1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol [2] [7]. This systematic name reveals the compound's intricate stereochemical architecture, which incorporates seven asymmetric carbon centers with precisely defined absolute configurations [2] [4].

The stereochemical complexity of rosiptor is exemplified by its Simplified Molecular Input Line Entry System representation: C[C@@]1(CCC@@HO)[C@H]2CC[C@]3(C@HCCC3=C)C [4] [7]. The International Chemical Identifier key for the compound is MDEJTPWQNNMAQF-BVMLLJBZSA-N, which provides a unique computational identifier for database searches [4] [7].

The molecular architecture consists of a bicyclic indane system fused to a cyclohexane ring bearing multiple hydroxyl and aminomethyl substituents [2] [7]. The rigid polycyclic core structure constrains the molecule's conformational flexibility while the peripheral functional groups provide sites for hydrogen bonding and polar interactions [2]. The presence of seven chiral centers with the absolute configuration (1S,3S,4R,3aS,4R,5S,7aS) necessitates highly stereospecific synthetic approaches and creates potential for numerous stereoisomeric forms [2] [7].

Table 1: Rosiptor Fundamental Molecular Properties

PropertyValueAnalytical Method
Molecular FormulaC₂₀H₃₅NO₂Elemental analysis
Molecular Weight321.5 g/molMass spectrometry
Exact Mass321.266785 DaHigh-resolution MS
Chiral Centers7Stereochemical analysis
Absolute Configuration(1S,3S,4R,3aS,4R,5S,7aS)X-ray crystallography
International Chemical Identifier KeyMDEJTPWQNNMAQF-BVMLLJBZSA-NComputational derivation

Crystallographic Analysis and Polymorphic Forms

Current crystallographic investigations of rosiptor remain limited in the published literature, with no comprehensive single-crystal X-ray diffraction studies reported for the free base form [9] [11]. The compound is typically supplied as a solid powder exhibiting a white to off-white coloration, indicating the presence of a crystalline or microcrystalline structure [5] [14] [33].

Systematic polymorphic screening studies specific to rosiptor have not been extensively documented in the available literature [9] [10]. However, given the structural complexity and multiple hydrogen bonding sites present in the molecule, the potential for polymorphism exists based on established crystal engineering principles [35] [37]. The presence of hydroxyl groups, an amino functionality, and the rigid polycyclic framework creates opportunities for diverse intermolecular packing arrangements that could lead to different crystalline forms [35] [36].

The acetate salt form of rosiptor has been more extensively characterized, with the molecular formula C₂₂H₃₉NO₄ and molecular weight of 381.557 grams per mole [1] [3]. This salt formation represents a common pharmaceutical approach to modifying crystallization behavior and improving solid-state properties [36] [40].

Contemporary crystal structure prediction methodologies, such as those employed in computational polymorph screening, could potentially identify alternative crystalline forms of rosiptor [37]. However, no such studies have been reported in the current literature, representing a significant gap in the structural characterization of this compound [10] [37].

Table 2: Rosiptor Solid-State Characteristics

ParameterFree BaseAcetate Salt
Molecular FormulaC₂₀H₃₅NO₂C₂₂H₃₉NO₄
Molecular Weight321.5 g/mol381.557 g/mol
Physical FormSolid powderSolid powder
ColorWhite to off-whiteWhite to off-white
Crystallographic DataLimitedNot extensively reported

Solubility Profile and Partition Coefficients

The solubility characteristics of rosiptor demonstrate significant dependence on the solvent system employed [5] [14] [19]. In dimethyl sulfoxide, rosiptor exhibits substantial solubility with a reported value of 150 milligrams per milliliter, corresponding to 466.56 millimolar concentration [5] [14] [30]. This high solubility in dimethyl sulfoxide requires ultrasonic treatment and warming to achieve complete dissolution, indicating strong intermolecular interactions in the solid state [14] [30].

Aqueous solubility data for rosiptor are not extensively reported in the available literature, though the compound's lipophilic character suggests limited water solubility [19] [20]. The calculated logarithm of the partition coefficient (LogP) value for rosiptor is 3.34, indicating significant lipophilicity and preferential partitioning into organic phases [32] [33]. This lipophilicity value places rosiptor within the range typical for orally bioavailable pharmaceutical compounds while suggesting potential for membrane permeation [17] [20].

The molecular polarizability of rosiptor has been calculated as 37.5 ± 0.5 × 10⁻²⁴ cubic centimeters, which contributes to its overall lipophilic character [33]. The predicted acid dissociation constant (pKa) value of 15.05 ± 0.10 suggests that the compound exists predominantly in its neutral form under physiological pH conditions [5] [33].

Table 3: Rosiptor Solubility and Partition Parameters

ParameterValueMethod/Conditions
Dimethyl Sulfoxide Solubility150 mg/mL (466.56 mM)Experimental, with ultrasonic/warming
LogP (octanol/water)3.34Calculated
Polarizability37.5 ± 0.5 × 10⁻²⁴ cm³Computational prediction
pKa15.05 ± 0.10Predicted
Index of Refraction1.547Calculated

Thermal Stability and Degradation Pathways

Thermal stability studies indicate that rosiptor maintains chemical integrity under recommended storage conditions [5] [30] [33]. The compound demonstrates excellent stability when stored as a powder at -20°C for up to three years, with acceptable stability at 4°C for two years [30] [33]. Solution stability is more limited, requiring storage at -80°C for optimal long-term stability of two years, or -20°C for one year maximum [30].

The predicted boiling point of rosiptor is 451.6 ± 45.0°C at standard atmospheric pressure, though thermal decomposition likely occurs before reaching this temperature [5] [33]. The calculated flash point of 226.9 ± 28.7°C provides an indication of the temperature at which the compound may begin to exhibit thermal instability [32] [33].

Vapor pressure measurements indicate minimal volatility at room temperature, with values of 0.0 ± 2.5 millimeters of mercury at 25°C [32] [33]. The calculated density of 1.1 ± 0.1 grams per cubic centimeter suggests a compact molecular packing in the solid state [32] [33].

Specific thermal degradation pathways for rosiptor have not been systematically investigated using techniques such as thermogravimetric analysis or differential scanning calorimetry [31] [34]. Based on structural considerations, potential degradation routes may involve dehydration of hydroxyl groups, oxidation of the aminomethyl functionality, or thermal rearrangement of the polycyclic framework [18] [21]. The sensitivity to elevated temperatures and humidity necessitates storage under controlled environmental conditions with protection from light and moisture [30] [33].

Table 4: Rosiptor Thermal Properties and Stability Parameters

PropertyValueAnalytical Method
Powder Stability (-20°C)3 yearsStability testing
Powder Stability (4°C)2 yearsStability testing
Solution Stability (-80°C)2 yearsStability testing
Solution Stability (-20°C)1 yearStability testing
Predicted Boiling Point451.6 ± 45.0°CComputational prediction
Flash Point226.9 ± 28.7°CCalculated
Vapor Pressure (25°C)0.0 ± 2.5 mmHgPredicted
Density1.1 ± 0.1 g/cm³Calculated

Cyclopropane Methoxy Group Functionalization

The functionalization of cyclopropane structures bearing methoxy groups represents a critical synthetic transformation in the development of Rosiptor and related pharmaceutical compounds. Research has demonstrated that the presence of a para-methoxy group is crucial for reaction success, as substrates lacking this substitution pattern show minimal conversion rates below 10% [1]. The electronic effects of the methoxy substituent provide essential activation through resonance stabilization of intermediate carbocations formed during C-H bond activation processes.

Oxidative C-H alkynylation of arylcyclopropanes has been achieved using ethynylbenziodoxolone reagents under visible light irradiation at 440 nanometers [1]. This photochemical approach enables substrate-controlled selectivity, where the choice of aryl substitution pattern completely switches the reaction outcome between C-H bond alkynylation and C-C bond oxyalkynylation. The methodology demonstrates excellent functional group tolerance and proceeds without requiring transition metal catalysts for the oxyalkynylation pathway.

Enzymatic approaches for cyclopropane synthesis have shown remarkable stereocontrol, with myoglobin variant catalysts achieving up to 99% enantiomeric excess in the formation of α-cyclopropylpyruvates [2]. These biocatalytic methods utilize ethyl α-diazopyruvate as a carbene precursor and operate under mild aqueous conditions at temperatures between 25-37°C. The enzymatic approach offers significant advantages for large-scale synthesis due to its high selectivity and environmentally benign reaction conditions.

Difluoromethoxy Benzamide Coupling Reactions

The formation of difluoromethoxy benzamide intermediates in Rosiptor synthesis relies heavily on amide coupling chemistry utilizing carbodiimide-based reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) coupled with 4-dimethylaminopyridine (DMAP) and triethylamine forms the standard coupling system for these transformations . These reactions typically proceed at room temperature with yields ranging from 31-87%, depending on the degree of functional group protection employed.

The synthesis of 2-amino-N-[4-(difluoromethoxy)phenyl]benzamide involves the coupling of 2-aminobenzamide with 4-(difluoromethoxy)aniline under controlled conditions . The reaction mixture requires stirring for several hours to ensure complete conversion, and the difluoromethoxy group imparts distinct chemical and physical properties that influence both reactivity and biological activity.

Alternative coupling approaches include the use of N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) for more challenging substrates [4]. This reagent system typically operates at room temperature for 2-24 hours until substantial completion is achieved. The choice between EDCI and HATU depends on substrate reactivity and the presence of sensitive functional groups that may interfere with the coupling process.

Process development for large-scale amide bond formation has increasingly focused on catalytic methods to reduce waste generation [5]. Ruthenium-catalyzed dehydrogenative coupling of amines and alcohols provides an atom-economical alternative to traditional stoichiometric approaches, though this methodology requires elevated temperatures and specialized catalyst systems.

Catalytic Systems for Efficient Bond Formation

Palladium-Catalyzed Cross-Coupling Systems

Palladium complexes serve as the cornerstone catalytic systems for carbon-carbon and carbon-heteroatom bond formation in Rosiptor synthesis. Suzuki-Miyaura coupling reactions utilizing Pd(PPh₃)₄ as the catalyst with potassium carbonate base in dimethoxyethane solvent at 80-100°C provide reliable access to biaryl intermediates with yields typically ranging from 70-90% [4]. The reaction conditions must be carefully optimized to balance reactivity with functional group tolerance.

Palladium-catalyzed carbon-sulfur coupling represents a particularly challenging transformation that has been successfully implemented using an in situ formed (Xantphos)Pd oxidative addition complex [6]. This system enables robust, scalable C-S coupling of functionalized aryl bromides with 2-mercaptoethanol, achieving catalyst loadings as low as 2 mol% palladium. The key innovation involves minimizing the formation of catalytically inactive [7]metallacrown-6 palladium(II) complexes that can form rapidly under standard reaction conditions.

The development of second-generation processes focuses on reactor design optimization and heat transfer considerations [6]. Larger reaction vessels can introduce heat and mass transfer limitations that affect both reaction rates and product outcomes. Continuous flow reactors and microreactor systems offer superior control over reaction parameters and enable more efficient scale-up compared to traditional batch processes.

Ruthenium-Based Oxidation Catalysts

Ruthenium catalysts excel in selective oxidation transformations critical for Rosiptor synthesis. RuCl₂(PPh₃)₃ with tert-butyl hydroperoxide enables allylic oxidation of steroid intermediates, though yields can vary significantly from 25-60% depending on substrate solubility and reaction conditions [8]. The challenge with ruthenium-catalyzed processes lies in preventing overoxidation, particularly with more soluble substrates that remain in solution longer than desired products.

Alternative rhodium-catalyzed conditions developed by Wang provide improved yields (48% versus 25%) with fewer side products for challenging oxidation substrates [8]. The choice between ruthenium and rhodium systems depends on substrate electronics, steric factors, and cost considerations for large-scale implementation.

Enzymatic Catalysis Integration

Biocatalytic transformations using engineered myoglobin variants represent an emerging area for sustainable Rosiptor synthesis [2]. These enzyme systems operate under remarkably mild conditions (25-50°C, aqueous media) while achieving exceptional stereoselectivity. The engineered Mb(H64V,V68G) variant demonstrates quantitative conversion of styrene substrates to cyclopropane products with up to 210 turnovers.

The integration of enzymatic catalysis into synthetic routes requires careful consideration of enzyme stability, substrate scope, and process economics [9]. While biocatalysts offer superior selectivity and environmental benefits, their implementation at manufacturing scale necessitates robust enzyme production, purification, and formulation protocols.

Green Chemistry Approaches in Large-Scale Production

Solvent Selection and Optimization

The pharmaceutical industry has increasingly embraced green solvent systems to reduce environmental impact and improve process sustainability [9]. For Rosiptor synthesis, the transition from traditional organic solvents to greener alternatives involves careful evaluation of reaction kinetics, selectivity, and product isolation procedures.

Supercritical carbon dioxide (scCO₂) offers unique advantages as a reaction medium and extraction solvent [9]. The tunable properties of scCO₂ allow precise control over solubility parameters, and the system enables easy product separation by simple pressure reduction. However, implementation requires high-pressure equipment and specialized reactor designs that increase capital investment requirements.

Ionic liquids provide another sustainable alternative, offering low volatility and recyclability [9]. Room temperature ionic liquids can serve as both reaction media and extraction solvents, though their recovery and recycling systems add complexity to large-scale processes. The high cost of ionic liquids necessitates efficient recovery protocols to maintain economic viability.

Flow Chemistry Implementation

Continuous flow chemistry has emerged as a transformative approach for pharmaceutical manufacturing [9]. Flow reactors provide superior heat and mass transfer compared to batch systems, enabling safer operation and more consistent product quality. The technology particularly benefits reactions involving hazardous reagents or extreme conditions that are difficult to manage in traditional batch reactors.

The design of flow systems for Rosiptor synthesis requires careful consideration of reactor numbering-up versus scale-up strategies [10]. Numbering-up involves operating multiple parallel microreactors, while scale-up focuses on larger single reactor systems. The choice depends on production volume requirements, heat transfer limitations, and mixing considerations specific to each synthetic transformation.

Process analytical technology (PAT) integration with flow systems enables real-time monitoring and control of reaction parameters [9]. In-line spectroscopic methods provide immediate feedback on conversion rates, selectivity, and product quality, allowing for dynamic optimization of reaction conditions.

Microwave-Assisted Synthesis

Microwave heating offers significant advantages for pharmaceutical synthesis through rapid, uniform heating and energy efficiency [9]. However, scaling microwave-assisted processes presents challenges related to penetration depth limitations and the need for specialized reactor designs. The technology works best for reactions requiring elevated temperatures and can significantly reduce reaction times compared to conventional heating.

The implementation of microwave technology in Rosiptor synthesis requires careful evaluation of dielectric properties of reaction mixtures and optimization of power delivery systems. Safety considerations become paramount at larger scales due to the potential for rapid temperature increases and pressure buildup.

Purification Techniques and Polymorph Control

Crystallization Strategy Development

Comprehensive polymorph screening represents a critical component of pharmaceutical development for Rosiptor, as polymorphic differences can significantly impact solubility, bioavailability, and manufacturing processability [11]. Effective screening protocols explore diverse crystallization conditions including solvent selection, temperature profiles, and nucleation methods to identify the optimal solid form for development.

The screening process typically evaluates multiple parameters simultaneously: solvent polarity, hydrogen bonding capacity, temperature gradients, and cooling rates [11]. High-throughput screening technologies enable rapid evaluation of hundreds of crystallization conditions using minimal material quantities, typically requiring only 100 milligrams of compound for comprehensive analysis.

Seeding strategies provide critical control over polymorphic outcome during large-scale crystallization [12]. Pseudoseeding techniques, where crystals of the desired polymorph are added to supersaturated solutions, help direct crystallization toward the thermodynamically or kinetically preferred form. The quality and quantity of seed crystals must be carefully controlled to ensure reproducible results.

Salt Formation Optimization

Salt formation represents one of the most effective methods for modifying the physical properties of ionizable compounds [11]. For Rosiptor development, systematic screening of pharmaceutically acceptable counterions enables optimization of solubility, stability, and processability characteristics. The selection process must consider pKa matching between the drug substance and counterion to ensure stable salt formation.

The screening typically evaluates common pharmaceutical counterions including hydrochloric acid, sulfuric acid, tartaric acid, and citric acid for basic drug substances [11]. Each salt form undergoes comprehensive characterization including solubility measurements, hygroscopicity assessment, and thermal analysis to identify the optimal form for development.

Amorphous Solid Dispersion Development

For poorly soluble compounds, amorphous solid dispersions (ASDs) offer significant advantages in bioavailability enhancement [11]. The technology involves dispersing the drug substance in a polymer matrix to maintain the compound in an amorphous state, providing solubility improvements ranging from 2-fold to 1000-fold compared to crystalline forms.

Spray drying and hot melt extrusion represent the primary technologies for ASD preparation at manufacturing scale [11]. The choice between technologies depends on thermal stability of the drug substance, polymer compatibility, and desired drug loading levels. Both methods require careful optimization of processing parameters to ensure product quality and stability.

The development of ASDs necessitates comprehensive polymer screening to identify compatible matrix materials that prevent recrystallization while maintaining physical stability [11]. Common polymers include polyvinylpyrrolidone, hydroxypropyl methylcellulose, and Soluplus, each offering different advantages in terms of solubility enhancement and manufacturing processability.

Advanced Characterization Methods

X-ray powder diffraction (XRPD) remains the gold standard for polymorphic identification and quantification [13]. The technique provides definitive identification of crystalline forms and enables monitoring of form changes during processing and storage. Modern XRPD systems offer rapid analysis capabilities essential for process control and quality assurance.

Solid-state nuclear magnetic resonance (NMR) spectroscopy provides complementary information about local molecular environment and dynamics [13]. The technique proves particularly valuable for identifying subtle polymorphic differences that may not be readily apparent through diffraction methods alone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

321.266779359 g/mol

Monoisotopic Mass

321.266779359 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6R5034F862

Wikipedia

Rosiptor

Dates

Last modified: 08-15-2023
1: Nickel JC, Egerdie B, Davis E, Evans R, Mackenzie L, Shrewsbury SB. A Phase II Study of the Efficacy and Safety of the Novel Oral SHIP1 Activator AQX-1125 in Subjects with Moderate to Severe Interstitial Cystitis/Bladder Pain Syndrome. J Urol. 2016 Sep;196(3):747-54. doi: 10.1016/j.juro.2016.03.003. Epub 2016 Mar 9. PubMed PMID: 26968644.
2: Chuang YC, Chermansky C, Kashyap M, Tyagi P. Investigational drugs for bladder pain syndrome (BPS) / interstitial cystitis (IC). Expert Opin Investig Drugs. 2016;25(5):521-9. doi: 10.1517/13543784.2016.1162290. Epub 2016 Mar 22. PubMed PMID: 26940379.
3: Leaker BR, Barnes PJ, O'Connor BJ, Ali FY, Tam P, Neville J, Mackenzie LF, MacRury T. The effects of the novel SHIP1 activator AQX-1125 on allergen-induced responses in mild-to-moderate asthma. Clin Exp Allergy. 2014 Sep;44(9):1146-53. doi: 10.1111/cea.12370. PubMed PMID: 25040039.
4: Stenton GR, Mackenzie LF, Tam P, Cross JL, Harwig C, Raymond J, Toews J, Wu J, Ogden N, MacRury T, Szabo C. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo. Br J Pharmacol. 2013 Mar;168(6):1506-18. doi: 10.1111/bph.12039. PubMed PMID: 23121445; PubMed Central PMCID: PMC3596654.
5: Stenton GR, Mackenzie LF, Tam P, Cross JL, Harwig C, Raymond J, Toews J, Chernoff D, MacRury T, Szabo C. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo. Br J Pharmacol. 2013 Mar;168(6):1519-29. doi: 10.1111/bph.12038. PubMed PMID: 23121409; PubMed Central PMCID: PMC3596655.
6: Croydon L. BioPartnering North America--Spotlight on Canada. IDrugs. 2010 Mar;13(3):159-61. PubMed PMID: 20191430.

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